molecular formula C25H24N4O3 B11273958 9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11273958
M. Wt: 428.5 g/mol
InChI Key: JLXBFOCWSURDIB-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinazoline core fused with a pyrazole ring, which is further substituted with methoxyphenyl and methylphenyl groups, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced by reacting the quinazoline intermediate with hydrazine derivatives.

    Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Cyclization and Amide Formation: The final step involves the cyclization of the intermediate compounds and the formation of the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl and methylphenyl groups may enhance its binding affinity to these targets, while the quinazoline core could be crucial for its biological activity. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-(2’-hydroxyphenyl)-4(3H)-quinazolinone exhibit similar structural features and biological activities.

    Pyrazoloquinazoline Derivatives: Other pyrazoloquinazoline compounds with different substituents may show varying degrees of biological activity.

Uniqueness

The uniqueness of 9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological properties and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-N-(3-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H24N4O3/c1-15-5-3-6-17(13-15)27-25(31)19-14-26-29-23(16-9-11-18(32-2)12-10-16)22-20(28-24(19)29)7-4-8-21(22)30/h3,5-6,9-14,23,28H,4,7-8H2,1-2H3,(H,27,31)

InChI Key

JLXBFOCWSURDIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)OC)C(=O)CCC4

Origin of Product

United States

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